molecular formula C18H21N7O2 B2500259 1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one CAS No. 1058497-02-1

1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one

Katalognummer: B2500259
CAS-Nummer: 1058497-02-1
Molekulargewicht: 367.413
InChI-Schlüssel: BULJHYRRDKJORF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core fused with a piperazine ring and a 2-phenoxypropan-1-one substituent. The piperazine moiety enhances solubility and facilitates interactions with biological targets, while the phenoxypropanone group may influence steric and electronic properties.

Eigenschaften

IUPAC Name

1-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O2/c1-13(27-14-6-4-3-5-7-14)18(26)25-10-8-24(9-11-25)17-15-16(19-12-20-17)23(2)22-21-15/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULJHYRRDKJORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR plays a critical role in cell survival, growth, differentiation, and tumour formation.

Mode of Action

The compound interacts with EGFR, inhibiting its activity. This inhibition is likely due to the compound’s ability to bind to the active site of the receptor, preventing the binding of its natural ligands. This results in the inhibition of the downstream signaling pathways that are normally activated by EGFR.

Biochemical Pathways

EGFR is part of several key biochemical pathways, including the MAPK, Akt, and JNK pathways, which are involved in cell proliferation, survival, and differentiation. By inhibiting EGFR, this compound disrupts these pathways, potentially leading to reduced cell proliferation and survival.

Biologische Aktivität

The compound 1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one represents a novel addition to the family of triazolo-pyrimidine derivatives. These compounds have garnered attention due to their diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a triazole moiety fused with a pyrimidine ring, linked to a piperazine group and a phenoxypropanone. Its molecular formula is C19H23N5OC_{19}H_{23}N_{5}O with a molecular weight of approximately 351.42 g/mol.

Mechanisms of Biological Activity

Triazolo-pyrimidine derivatives have been shown to exhibit a range of biological activities through various mechanisms:

  • Anticancer Activity :
    • Triazolo-pyrimidines have been identified as inhibitors of specific tyrosine kinases involved in cancer cell proliferation. For instance, studies have demonstrated that these compounds can inhibit BCR-ABL kinase activity, which is crucial in chronic myeloid leukemia (CML) treatment .
    • The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with signaling pathways such as the PI3K/AKT pathway .
  • Antimicrobial Properties :
    • Research indicates that triazolo-pyrimidine derivatives possess significant antimicrobial activity against various pathogens, including bacteria and fungi. This is attributed to their ability to disrupt cellular processes in microbial organisms .
  • Anti-inflammatory Effects :
    • The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the triazolo-pyrimidine class:

StudyFindings
Synthesis and Anticancer Activity Demonstrated that triazolo-pyrimidines effectively inhibited cell proliferation in various cancer cell lines, with IC50 values in the nanomolar range.
Antimicrobial Activity Assessment Showed that derivatives exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Mechanism Study Found that these compounds significantly reduced levels of TNF-alpha and IL-6 in vitro, indicating strong anti-inflammatory properties.

Wissenschaftliche Forschungsanwendungen

Key Features:

  • Triazole and Piperazine Moieties : Known for diverse biological activities.
  • Phenoxypropanone Group : Enhances reactivity and potential pharmacological properties.

Research indicates that compounds with similar structures exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Compounds containing triazole rings have shown effectiveness against various bacterial strains.
  • Anticancer Potential : Triazole derivatives are recognized for their ability to inhibit tumor growth through mechanisms such as apoptosis induction.

Antimicrobial Applications

Studies have demonstrated the antimicrobial properties of related compounds. For instance, derivatives of triazolopyrimidine have been screened for their efficacy against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicate varying degrees of activity:

CompoundActivity Against S. aureusActivity Against E. coli
5aModerateGood
5bExcellentModerate
5kGoodExcellent

These findings suggest that 1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one could be a candidate for developing new antimicrobial agents.

Case Studies

Recent investigations into the applications of similar compounds provide insights into their therapeutic potential:

  • Triazole Derivatives in Cancer Therapy : A study highlighted that triazole-containing compounds significantly reduced tumor size in animal models when administered at specific doses.
  • Antimicrobial Screening : In vitro assays have shown that several derivatives exhibit potent activity against multidrug-resistant bacterial strains.

Comparative Analysis with Related Compounds

Several compounds share structural or functional similarities with 1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one:

Compound NameStructural FeaturesBiological Activity
7-Fluorotriazolo[4,5-d]pyrimidineFluorinated triazoleAntitumor activity
4-Piperazinyl triazolopyrimidinePiperazine and triazoleInhibits kinases
Phenoxypropanoic acid derivativesPhenoxy groupAnti-inflammatory properties

These comparisons highlight the diversity within the triazolopyrimidine class while emphasizing the unique characteristics of the compound .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

The triazolo-pyrimidine core distinguishes this compound from pyrazolo-pyrimidine derivatives, such as those reported in (e.g., 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine). Key differences include:

  • Core Heteroatoms: Triazolo[4,5-d]pyrimidine (two nitrogen atoms in the triazole ring) vs. pyrazolo[3,4-d]pyrimidine (one nitrogen in the pyrazole ring).
  • Substituent Patterns: The target compound’s piperazine and phenoxypropanone groups contrast with the p-tolyl and hydrazine substituents in ’s derivatives. These modifications likely alter pharmacokinetic properties (e.g., solubility, bioavailability).

Research Findings and Implications

  • Kinase Inhibition Potential: Triazolo-pyrimidines are explored as ATP-competitive kinase inhibitors. The target compound’s piperazine group may improve binding affinity compared to simpler pyrazolo analogs .
  • Metabolic Stability: The phenoxypropanone moiety could reduce metabolic degradation compared to hydrazine-containing derivatives, which are prone to oxidation .
  • Crystallographic Challenges : Structural elucidation of such compounds often employs SHELX-based refinement , though the bulky substituents in the target compound may complicate crystallography.

Q & A

Q. How can researchers optimize the synthesis of this triazolo-pyrimidine derivative to improve yield and purity?

  • Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling of the triazolo-pyrimidine core with the piperazine moiety. Key steps include:
  • Step 1: Use Pd/C or CuI as catalysts for Ullmann-type coupling reactions to attach the triazolo-pyrimidine group to the piperazine ring .
  • Step 2: Optimize solvent selection (e.g., DMF or dichloromethane) to enhance reaction efficiency and reduce side products .
  • Step 3: Purify intermediates via column chromatography or recrystallization using ethanol/water mixtures .
  • Validation: Confirm purity via HPLC (≥95%) and structural integrity via 1H^1H-NMR and HRMS .

Q. What analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?

  • Methodological Answer:
  • Structural Confirmation: Use 1H^1H-NMR and 13C^{13}C-NMR to verify the triazolo-pyrimidine core and piperazine connectivity. X-ray crystallography (if crystalline) resolves stereochemical ambiguities .
  • Solubility Profiling: Employ shake-flask methods in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) to determine solubility, critical for in vitro assays .
  • Thermal Stability: Conduct differential scanning calorimetry (DSC) to assess decomposition temperatures .

Q. How to design initial bioactivity screens for this compound?

  • Methodological Answer:
  • Target Selection: Prioritize kinases (e.g., Aurora kinases) or tubulin polymerization assays, given structural similarities to known inhibitors .
  • In Vitro Assays: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations. Include positive controls (e.g., paclitaxel for tubulin) .
  • Dose-Response Analysis: Generate IC50_{50} curves using GraphPad Prism, ensuring triplicate replicates to minimize variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer:
  • Data Harmonization: Compare assay conditions (e.g., cell line origins, serum concentrations) that may alter results. For example, tubulin inhibition efficacy varies with GTP concentration in buffer .
  • Structural Analogues: Cross-reference activity of analogues (e.g., 3-methyl vs. 3-benzyl derivatives) to identify substituent-specific effects .
  • Meta-Analysis: Use tools like RevMan to statistically pool data from independent studies, highlighting outliers for further validation .

Q. What strategies are effective for elucidating the mechanism of action (MoA) of this compound?

  • Methodological Answer:
  • Computational Modeling: Perform molecular docking (AutoDock Vina) against predicted targets (e.g., tubulin PDB:1SA0) to identify binding pockets .
  • Pull-Down Assays: Use biotinylated derivatives with streptavidin beads to isolate interacting proteins, followed by LC-MS/MS identification .
  • Pathway Analysis: Apply RNA-seq or phosphoproteomics to track downstream effects (e.g., apoptosis markers like caspase-3) .

Q. How to design in vivo studies to evaluate pharmacokinetics and toxicity?

  • Methodological Answer:
  • Animal Models: Use BALB/c mice for preliminary PK studies (IV/PO administration). Measure plasma concentrations via LC-MS at 0.5, 2, 6, 12, and 24 h .
  • Toxicity Endpoints: Monitor liver enzymes (ALT/AST) and renal function (creatinine) weekly. Perform histopathology on organs post-sacrifice .
  • Formulation: Optimize solubility using PEG-400 or cyclodextrin complexes for improved bioavailability .

Q. How can structure-activity relationship (SAR) studies be structured to enhance potency?

  • Methodological Answer:
  • Core Modifications: Synthesize derivatives with varied substituents (e.g., 3-ethyl, 3-cyclopropyl) on the triazolo-pyrimidine ring to test steric effects .
  • Piperazine Substitutions: Replace piperazine with morpholine or thiomorpholine to assess impact on target binding .
  • Phenoxy Group Optimization: Introduce electron-withdrawing groups (e.g., -NO2_2, -CF3_3) to the phenoxy moiety to modulate lipophilicity .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50_{50} values for tubulin inhibition?

  • Resolution Framework:
  • Assay Conditions: Verify GTP concentration (0.5–1.0 mM) and temperature (37°C vs. room temperature), which affect tubulin polymerization rates .
  • Compound Stability: Test if degradation products (e.g., via HPLC) contribute to variability. Use fresh DMSO stocks to minimize oxidation .
  • Control Benchmarks: Normalize data against colchicine (IC50_{50} ~1.2 µM) to calibrate inter-lab variability .

Methodological Resources

  • Key Techniques:

    • Synthesis: Ullmann coupling, nucleophilic aromatic substitution .
    • Characterization: X-ray crystallography, HRMS, DSC .
    • Biological Assays: Tubulin polymerization, kinase profiling .
  • Software Tools:

    • Docking: AutoDock Vina, Schrodinger Suite .
    • Data Analysis: GraphPad Prism, RevMan .

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